molecular formula C19H19N5O3 B11500032 ethyl 4-({[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetyl}amino)benzoate

ethyl 4-({[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetyl}amino)benzoate

Cat. No.: B11500032
M. Wt: 365.4 g/mol
InChI Key: IYRWOHGPOWOKSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 4-{2-[5-(4-METHYLPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDO}BENZOATE is a complex organic compound that features a tetrazole ring, a benzoate ester, and a substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-{2-[5-(4-METHYLPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDO}BENZOATE typically involves multiple steps:

    Formation of the Tetrazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Acylation Reaction: The tetrazole derivative is then acylated with an appropriate acyl chloride to introduce the acetyl group.

    Esterification: The final step involves esterification to form the ethyl benzoate moiety.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-{2-[5-(4-METHYLPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDO}BENZOATE can undergo various chemical reactions, including:

    Oxidation: The phenyl group can be oxidized to introduce additional functional groups.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenyl group can yield phenolic compounds, while reduction of a nitro group can yield aniline derivatives.

Scientific Research Applications

ETHYL 4-{2-[5-(4-METHYLPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDO}BENZOATE has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it suitable for use in the development of new materials with specific electronic or optical properties.

    Biological Research: It can be used as a probe to study biological processes or as a ligand in biochemical assays.

Mechanism of Action

The mechanism of action of ETHYL 4-{2-[5-(4-METHYLPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDO}BENZOATE depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 2-({N-[(4-ETHOXYPHENYL)SULFONYL]-N-(4-METHYLPHENYL)GLYCYL}AMINO)BENZOATE: This compound shares a similar benzoate ester structure but has different substituents on the aromatic rings.

    ETHYL 4-{2-[5-(4-METHYLPHENYL)-4,6-DIOXO-4,5,6,6A-TETRAHYDROPYRROLO[3,4-D][1,2,3]TRIAZOL-1(3AH)-YL]ACETAMIDO}BENZOATE: This compound features a similar tetrazole ring but with additional functional groups.

Uniqueness

ETHYL 4-{2-[5-(4-METHYLPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDO}BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C19H19N5O3

Molecular Weight

365.4 g/mol

IUPAC Name

ethyl 4-[[2-[5-(4-methylphenyl)tetrazol-2-yl]acetyl]amino]benzoate

InChI

InChI=1S/C19H19N5O3/c1-3-27-19(26)15-8-10-16(11-9-15)20-17(25)12-24-22-18(21-23-24)14-6-4-13(2)5-7-14/h4-11H,3,12H2,1-2H3,(H,20,25)

InChI Key

IYRWOHGPOWOKSV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2N=C(N=N2)C3=CC=C(C=C3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.